3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl substituent at position 3, methyl groups at positions 2 and 5, and an N-propylamine moiety at position 7 (Figure 1).
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-9-19-15-10-11(2)20-17-16(12(3)21-22(15)17)13-7-5-6-8-14(13)18/h5-8,10,19H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJOOGNBFZQILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150272 | |
| Record name | 3-(2-Chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890634-61-4 | |
| Record name | 3-(2-Chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890634-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are critical for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine with structurally related analogs.
Structural Modifications at Position 3
- 3-(4-Fluorophenyl) Analogs : Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 32–35 in ) demonstrate potent anti-mycobacterial activity (MIC < 0.1 µM against M. tuberculosis) . The para-fluorine substituent enhances electron-withdrawing effects and improves target engagement with mycobacterial ATP synthase compared to the ortho-chlorine in the target compound, suggesting that substitution position critically influences activity .
- 3-(4-Chlorophenyl) Derivatives: For example, 3-(4-chlorophenyl)-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine () incorporates a morpholinopropyl group, which enhances solubility and metabolic stability due to its polar nature. This contrasts with the target compound’s N-propyl group, which may increase lipophilicity and membrane permeability .
Variations at Position 5
- 5-Aryl/5-Alkyl Substitutents: Analogs with 5-(4-methoxyphenyl) (e.g., compound 34, ) or 5-tert-butyl groups () exhibit improved microsomal stability (e.g., >80% remaining after 30 minutes in human liver microsomes) .
Modifications at the N-Substituent
- N-(Pyridin-2-ylmethyl) Derivatives : Compounds like 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () show enhanced solubility due to the pyridine ring’s polarity. However, these derivatives may exhibit higher hERG channel liability (IC₅₀ < 10 µM) compared to alkylamine-substituted analogs like the target compound, which lacks aromatic amines .
- N-Phenyl and N-sec-Butyl Analogs: 3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine () and N-sec-butyl derivatives () demonstrate that bulky N-substituents reduce metabolic clearance but may compromise target affinity.
Pharmacological and Physicochemical Comparisons
Biological Activity
3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The unique structural features of this compound, including the presence of a 2-chlorophenyl group and a propylamine substituent, contribute to its biological profile.
Chemical Structure and Properties
The compound's IUPAC name is 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine, with a CAS number of 890634-61-4. Its molecular formula is , and it possesses a molecular weight of 318.81 g/mol. The structure can be represented as follows:
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this class have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, compounds related to 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine have been tested for their ability to induce apoptosis in cancer cells through the modulation of apoptotic markers and pathways .
Enzymatic Inhibition
The compound has also demonstrated potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various enzymes implicated in disease processes. For instance, they have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which are critical targets in inflammation and cancer therapy .
Pharmacological Studies
Pharmacological evaluations show that 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine exhibits anti-inflammatory properties similar to those found in established drugs like celecoxib. This suggests that the compound may be beneficial in treating inflammatory conditions as well .
Case Studies
Several case studies have documented the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of pyrazolo[1,5-a]pyrimidines on breast cancer cell lines.
- Findings : The study revealed that specific derivatives induced significant cell death via apoptosis mechanisms.
-
Enzyme Inhibition Assays :
- Objective : To assess the inhibitory effects on COX enzymes.
- Findings : The compound showed competitive inhibition with IC50 values comparable to those of standard inhibitors.
Synthetic Routes
The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves:
- Condensation Reaction : Reacting 2-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base followed by cyclization with guanidine.
This method allows for controlled synthesis under mild conditions and can be scaled for industrial production .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how do they influence its reactivity?
- Answer : The compound contains a pyrazolo[1,5-a]pyrimidine core fused with a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and an N-propylamine substituent at position 6. The chlorophenyl group enhances lipophilicity and potential π-π stacking with biological targets, while the methyl groups influence steric hindrance and metabolic stability. The propylamine chain may facilitate hydrogen bonding with enzyme active sites .
- Methodological Insight : Use X-ray crystallography (where available) or density functional theory (DFT) calculations to map electronic distributions and steric effects. NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming substituent positions .
Q. How can researchers optimize the synthetic yield of this compound?
- Answer : Synthesis involves multi-step reactions, including pyrazolo-pyrimidine core formation and substitution. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .
- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .
Q. What analytical techniques are essential for characterizing this compound?
- Answer :
Advanced Research Questions
Q. How can researchers identify biological targets for this compound in kinase inhibition studies?
- Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with kinase ATP-binding pockets. The chlorophenyl group may interact with hydrophobic residues .
- Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR, CDK2) using fluorescence-based ATP competition assays. IC₅₀ values <1 μM indicate high potency .
- Cellular Assays : Validate target engagement via Western blotting (e.g., phosphorylated kinase suppression in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Orthogonal Assays : Compare results from enzymatic (e.g., kinase inhibition) vs. phenotypic (e.g., antiproliferative) assays to distinguish direct target effects from off-target interactions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC₅₀ values may arise from assay buffer differences (e.g., Mg²⁺ concentration affecting ATP binding) .
Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace N-propyl with cyclopropylamine) to reduce off-target binding .
- Pharmacophore Mapping : Identify critical moieties (e.g., chlorophenyl for target affinity) using 3D-QSAR models .
- Selectivity Screening : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .
Q. What methodologies assess this compound’s toxicity profile in preclinical research?
- Answer :
- In Vitro Toxicity : Use MTT assays in hepatocytes (e.g., HepG2) to measure IC₅₀ for cytotoxicity. Compare to therapeutic IC₅₀ values for a safety margin .
- In Vivo Models : Administer compound to rodents (e.g., 10–100 mg/kg) and monitor liver enzymes (ALT/AST) and histopathology .
- hERG Inhibition : Patch-clamp assays evaluate cardiac liability; IC₅₀ >10 μM is preferable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
